Product packaging for KSCM-11(Cat. No.:CAS No. 1415247-16-3)

KSCM-11

Cat. No.: B608388
CAS No.: 1415247-16-3
M. Wt: 406.5 g/mol
InChI Key: UGKUXKJKFRZEQP-UHFFFAOYSA-N
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Description

Historical Context of Sigma Receptor Ligand Research and Development

The journey of sigma receptor research began with an initial mischaracterization. In the mid-1970s, these receptors were first proposed as a subtype of opioid receptors to explain the unique psychotomimetic effects of certain benzomorphan (B1203429) drugs like (±)-SKF-10,047. researchgate.net However, further research revealed that sigma receptors were distinct from opioid receptors, leading to their classification as a unique, non-opioid receptor system. nih.gov This distinction was crucial for initiating a new field of research focused on developing ligands that specifically target these receptors.

Early research was characterized by the use of non-selective compounds, which bound to a variety of receptors, making it challenging to attribute pharmacological effects solely to sigma receptor interaction. A significant advancement in the field was the development of radioligands with higher specificity, which allowed for the characterization and differentiation of two major sigma receptor subtypes: sigma-1 (σ-1) and sigma-2 (σ-2). researchgate.net The cloning of the sigma-1 receptor in 1996 was a major milestone, providing researchers with the genetic sequence and paving the way for more detailed molecular studies. nih.gov The identity of the sigma-2 receptor remained elusive for much longer and was only recently identified as the transmembrane protein 97 (TMEM97). nih.gov

Evolution of Benzofuran-2-carboxamide (B1298429) Scaffolds in Medicinal Chemistry

The benzofuran (B130515) core is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic compounds. mdpi.com This has made it a popular and versatile scaffold in medicinal chemistry for the design of novel therapeutic agents. mdpi.com The benzofuran-2-carboxamide framework, in particular, has been explored for its potential to interact with various biological targets.

In the context of sigma receptor ligands, the development of benzofuran-2-carboxamide derivatives represents a targeted effort to achieve high affinity and selectivity. The synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, the class to which KSCM-11 belongs, is a prime example of this evolution. nih.govnih.gov This specific scaffold incorporates key pharmacophoric features: a basic alkylamine moiety (the N-(3-(piperidin-1-yl)propyl group) with a protonatable nitrogen, and two hydrophobic regions provided by the aromatic phenyl and benzofuran rings. nih.gov Medicinal chemists have systematically modified this scaffold, for instance by adding substituents to the benzofuran ring, to investigate the impact on receptor binding affinity and selectivity. nih.gov

Positioning of this compound within the KSCM Series of Sigma Receptor Ligands

This compound is a member of a series of 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, which also includes the compounds KSCM-1 and KSCM-5. nih.govnih.gov This series was designed to explore the structure-activity relationships of this particular chemical scaffold in binding to sigma receptors. semanticscholar.org The primary variations within this series involve the substitution pattern on the benzofuran moiety, specifically the presence and position of methyl ether (methoxy) groups. nih.gov

These structural modifications have a discernible impact on the binding affinities of the compounds for the sigma-1 receptor. Research has shown that all three compounds exhibit high affinity for the sigma-1 receptor, with Ki values in the nanomolar range. nih.govnih.gov Specifically, the Ki values for the sigma-1 receptor are 34 nM for this compound, 27.5 nM for KSCM-1, and 7.8 nM for KSCM-5. nih.govnih.govresearchgate.net This indicates that KSCM-5 has the highest affinity for the sigma-1 receptor within this series, followed by KSCM-1 and then this compound. researchgate.net

In terms of selectivity for the sigma-1 receptor over the sigma-2 receptor, KSCM-1, which possesses two methoxy (B1213986) substituents at the C-5 and C-6 positions of the benzofuran ring, has been noted to be more selective. nih.govnih.gov The binding affinities for both sigma-1 and sigma-2 receptors have been determined, with KSCM-5 showing the strongest binding to sigma-2, followed by this compound, and very weak binding by KSCM-1. researchgate.net

CompoundSigma-1 Receptor Ki (nM)Sigma-2 Receptor Binding Affinity
KSCM-127.5Very Weak
KSCM-57.8Strongest
This compound34Intermediate

Significance of Sigma Receptors (σ-1 and σ-2) in Chemical Biology Research

Sigma receptors, both the sigma-1 and sigma-2 subtypes, are of significant interest in chemical biology and drug discovery due to their involvement in a wide array of physiological and pathophysiological processes. mdpi.commdpi.com They are implicated in a variety of central nervous system disorders, including neurodegenerative diseases, pain, depression, and addiction. acs.orgnih.gov

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. nih.govacs.org It plays a role in modulating intracellular calcium signaling, ion channel function, and cellular stress responses. acs.orgnih.gov Its neuroprotective and anti-apoptotic functions have made it a compelling target for therapeutic intervention in neurological and psychiatric conditions. acs.org

The sigma-2 receptor (TMEM97) is highly expressed in proliferating cells and many types of tumors, making it a potential target for the development of anti-cancer drugs and diagnostic imaging agents. nih.govfrontiersin.org Ligands that bind to the sigma-2 receptor have been shown to induce cell death in cancer cells. mdpi.com More recently, the sigma-2 receptor has also been implicated in neurodegenerative diseases like Alzheimer's disease, further broadening its therapeutic relevance. nih.govmdpi.com The development of selective ligands for both receptor subtypes is a crucial goal in chemical biology as these molecules serve as valuable tools to probe the functions of these receptors and as potential leads for new therapies. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1415247-16-3

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

6-methoxy-3-methyl-N-phenyl-N-(3-piperidin-1-ylpropyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H30N2O3/c1-19-22-13-12-21(29-2)18-23(22)30-24(19)25(28)27(20-10-5-3-6-11-20)17-9-16-26-14-7-4-8-15-26/h3,5-6,10-13,18H,4,7-9,14-17H2,1-2H3

InChI Key

UGKUXKJKFRZEQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N(CCCN3CCCCC3)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KSCM-11;  KSCM 11;  KSCM11; 

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Kscm 11

Overview of Precursor Chemistry and Starting Materials for Benzofuran-2-carboxamides

The synthesis of benzofuran-2-carboxamides, including KSCM-11, typically originates from readily available starting materials that allow for the construction of the benzofuran (B130515) ring system and the incorporation of the carboxamide functionality. Common strategies involve either forming the benzofuran core and then attaching the carboxamide or building a precursor containing the carboxamide and subsequently performing a cyclization to form the benzofuran.

Precursors for the benzofuran ring often include substituted phenols, salicylaldehydes, o-iodophenols, o-alkynylphenols, 2-hydroxyarylacetonitriles, and 2-hydroxyacetophenones. organic-chemistry.orgmdpi.comacs.orgrsc.orgthieme-connect.comkcl.ac.ukscielo.brkoreascience.kr For instance, one established method involves the reaction of amines with chloroacetyl chloride, followed by O-alkylation of o-hydroxy aryl ketones and a final intramolecular cyclization to yield benzofuran derivatives. kcl.ac.ukkoreascience.kr Another approach utilizes a Ugi four-component reaction involving aromatic amines, isocyanides, 2-bromobenzaldehyde, and 2-bromoacetic acid to form N-aryl 2-bromoacetamides, which are then cyclized with salicylaldehydes to furnish benzofuran-2-carboxamides. thieme-connect.com The substituents on the benzofuran ring in the final product often originate from the substitution pattern of the initial phenolic or related starting material used in the ring formation step. mdpi.com

N-Alkylation and N-Arylation Strategies in this compound Synthesis

A key aspect in the synthesis of this compound is the functionalization of the carboxamide nitrogen with both a phenyl group (N-arylation) and a 3-(piperidin-1-yl)propyl group (N-alkylation). The structure of this compound confirms the presence of these two substituents on the same nitrogen atom of the carboxamide moiety. nih.govnih.gov

The synthesis of this compound specifically involves an N-alkylation step where a benzofuran-2-carboxamide (B1298429) precursor (likely already N-arylated with the phenyl group) is treated with 1-(3-iodopropyl)piperidine. nih.gov This alkylating agent is typically generated in situ from the more readily available 1-(3-chloropropyl)piperidine (B110583) via a modified Finkelstein halogen-exchange reaction in the presence of potassium iodide, tetrabutylammonium (B224687) bromide (TBAB), and potassium carbonate. nih.gov The N-alkylation is facilitated by treating the carboxamide precursor with a base such as sodium hydride (NaH) to generate the nucleophilic amide anion, which then reacts with the alkyl halide. nih.gov

While the specific N-arylation step for the this compound precursor is not explicitly detailed in all sources, general methods for N-arylation of amides and related nitrogen centers are well-established in organic chemistry and can involve various catalytic systems, including copper-catalyzed reactions. vulcanchem.com Alternatively, the synthesis strategy might involve incorporating the N-phenyl group earlier in the synthesis sequence, potentially through the choice of amine in a carboxamide formation step or a multicomponent reaction.

Specific Reaction Mechanisms and Conditions for this compound Formation

The synthesis of this compound involves a sequence of reactions, with the N-alkylation step being particularly highlighted. As mentioned, this involves the deprotonation of the benzofuran-2-carboxamide precursor by a strong base like NaH, generating an amide anion. nih.gov This nucleophilic anion then attacks the terminal carbon of the 1-(3-iodopropyl)piperidine, displacing the iodide leaving group and forming the new carbon-nitrogen bond of the N-alkylated product, this compound. The modified Finkelstein reaction preceding the N-alkylation is a halide exchange where the less reactive chloride in 1-(3-chloropropyl)piperidine is replaced by the more reactive iodide, enhancing the efficiency of the subsequent N-alkylation. nih.gov

The formation of the benzofuran-2-carboxamide core itself can proceed through various mechanisms depending on the chosen synthetic route. For example, the Perkin rearrangement, relevant to benzofuran-2-carboxylic acid synthesis (a potential precursor), involves base-catalyzed ring opening of a 3-halocoumarin followed by intramolecular cyclization. nih.gov Other benzofuran formation mechanisms include intramolecular cyclization of o-alkynylphenols, cyclodehydration of α-aryloxy ketones, and transition-metal catalyzed cyclizations involving oxidative addition, insertion, and reductive elimination steps. organic-chemistry.orgacs.orgnumberanalytics.comresearchgate.net The specific conditions for this compound synthesis, beyond the N-alkylation, would depend on the method used to construct the substituted benzofuran-2-carboxamide core.

Exploration of Microwave-Assisted Synthetic Routes for Benzofuran Derivatives

Microwave irradiation has been explored as a method to accelerate and improve the efficiency of various organic reactions, including the synthesis of benzofuran derivatives and benzofuran-2-carboxamides. thieme-connect.comkcl.ac.uknih.govscispace.comsapub.orgmdpi.comscispace.comresearchgate.net The synthesis of this compound and related ligands has been reported to utilize microwave-assisted techniques, specifically in conjunction with a Perkin rearrangement reaction and the modified Finkelstein halogen-exchange/N-alkylation sequence. nih.govnih.gov

Microwave irradiation can significantly reduce reaction times compared to conventional thermal heating, often from several hours to minutes, while providing comparable or sometimes improved yields. scispace.comsapub.orgmdpi.comscispace.com This is attributed to the efficient heating of the reaction mixture through direct interaction of the microwaves with polar molecules. Microwave-assisted protocols have been developed for multicomponent reactions yielding benzofuran-2-carboxamides directly from simpler building blocks, demonstrating their utility in generating diverse libraries of these compounds rapidly. thieme-connect.comkcl.ac.ukresearchgate.net

Scalability and Efficiency Considerations in this compound Synthesis

The scalability and efficiency of chemical synthesis are critical factors for potential large-scale production and research applications. While many synthetic methods for benzofuran derivatives exist, scalability can be a challenge for some routes. numberanalytics.com

Some reported methods for benzofuran synthesis have demonstrated scalability to gram quantities without a significant decrease in yield, suggesting that with appropriate optimization, the synthesis of compounds like this compound could be scaled up. mdpi.comacs.orgrsc.org The modular nature of some synthetic strategies, such as those involving directed C-H arylation followed by transamidation, offers flexibility and efficiency in generating diverse benzofuran-2-carboxamide libraries. mdpi.comchemrxiv.orgresearchgate.netdiva-portal.org

Catalytic Systems in Benzofuran Ring Formation Relevant to this compound

The formation of the benzofuran ring, a core structural element of this compound, can be facilitated by various catalytic systems. Transition metal catalysts, including palladium, copper, nickel, gold, silver, and ruthenium, play significant roles in many benzofuran synthesis methodologies. organic-chemistry.orgmdpi.comacs.orgmdpi.comnumberanalytics.comnih.govresearchgate.net

Palladium catalysis is widely used in reactions such as Sonogashira cross-coupling followed by cyclization, C-H activation/arylation, and other cyclization reactions to construct the benzofuran core. organic-chemistry.orgacs.orgmdpi.comnumberanalytics.comresearchgate.netresearchgate.netdiva-portal.orgnih.govchemrxiv.orgacs.org Copper catalysts are also prevalent, employed in coupling reactions, hydration/annulation sequences, and one-pot procedures for benzofuran formation. organic-chemistry.orgmdpi.comacs.orgvulcanchem.comnih.govresearchgate.net Nickel catalysis has emerged as a tool for intramolecular nucleophilic addition and other transformations leading to benzofurans. organic-chemistry.orgacs.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Kscm 11

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Isolation

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools in the assessment of chemical purity and the isolation of target compounds from complex mixtures. These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase, enabling their separation based on various physical and chemical properties like polarity, size, and volatility uni-goettingen.debiorxiv.org.

For a compound like KSCM-11 (6-Methoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide), HPLC is a commonly employed technique for purity assessment. The principle involves injecting a sample onto an HPLC column packed with a stationary phase. A mobile phase, typically a solvent or mixture of solvents, is then passed through the column. Components of the sample interact differently with the stationary and mobile phases, causing them to elute at different rates and thus separate. A detector measures the eluting compounds, producing a chromatogram that shows peaks corresponding to each component. The purity of the main compound, this compound, can be determined by comparing the area of its peak to the total area of all peaks in the chromatogram. One source indicates that this compound has been assessed to have a purity of >98% by HPLC.

HPLC can also be scaled up for preparative purposes to isolate this compound from reaction mixtures or natural sources. Preparative HPLC utilizes larger columns and higher sample loads compared to analytical HPLC, allowing for the collection of purified fractions of the target compound. The choice of stationary phase (e.g., reversed-phase or normal-phase) and mobile phase composition is optimized based on the specific properties of this compound and the impurities present to achieve effective separation and isolation.

Gas Chromatography (GC) is another powerful chromatographic technique, primarily used for the separation and analysis of volatile or semi-volatile compounds. While the direct application of GC for this compound's purity assessment or isolation is less commonly highlighted in the provided information compared to HPLC, GC, often coupled with Mass Spectrometry (GC-MS), is a standard technique for analyzing components in a sample based on their boiling points and interaction with the stationary phase. GC-MS was utilized in a study involving this compound, specifically for the analysis of steroid metabolic conversion, demonstrating its utility in research contexts where this compound is involved, although not for the direct analysis of this compound itself in that instance. The purity of carrier gases in GC is critical for achieving reliable and reproducible results, impacting baseline stability, peak shape, and detector sensitivity.

Development of Quantitative Analytical Methods for this compound in Research Samples

Developing quantitative analytical methods for this compound in research samples is crucial for studies investigating its properties, interactions, and fate in various experimental systems. Quantitative analysis aims to determine the exact amount or concentration of a substance in a sample.

Chromatographic methods, particularly HPLC with appropriate detection, are well-suited for the quantitative analysis of compounds like this compound in research matrices. By using calibrated standards of known concentration, researchers can determine the concentration of this compound in a sample based on the response of the detector (e.g., peak area or height). The development of such a method involves optimizing parameters such as the mobile phase composition, flow rate, stationary phase, and detection wavelength to ensure specificity, sensitivity, accuracy, and precision for this compound in the presence of other components in the research sample.

While direct quantitative methods specifically for this compound in various research samples are not extensively detailed in the provided search results, the application of GC-MS in a study involving this compound for analyzing steroid metabolites demonstrates the broader analytical capabilities employed in research contexts where this compound is used. This suggests that hyphenated techniques like LC-MS or GC-MS could potentially be adapted for the quantitative determination of this compound itself in complex biological or experimental matrices, provided appropriate sample preparation and method validation are performed. These methods offer high sensitivity and specificity, which are often required for analyzing compounds in research samples where the concentration might be low or the matrix is complex.

Molecular Interactions and Binding Profile of Kscm 11 with Sigma Receptors

Pharmacological Characterization of Sigma-1 (σ-1) Receptor Binding Affinity

Pharmacological characterization has shown that KSCM-11 binds to the σ-1 receptor with affinity in the nanomolar range. nih.govnih.gov Specifically, reported data indicates a dissociation constant (K_i) of 34 nM for this compound at the σ-1 receptor. nih.gov

Pharmacological Characterization of Sigma-2 (σ-2) Receptor Binding Affinity

This compound also demonstrates affinity for the σ-2 receptor. nih.govnih.gov The determined K_i value for this compound at the σ-2 receptor is 41 nM. nih.gov

Radioligand Binding Assay Methodologies for this compound Affinity and Selectivity Determination

The binding affinity and selectivity of this compound for sigma receptors have been determined using radioligand competition binding assays. nih.govnih.gov

For evaluating σ-1 receptor binding, rat brain homogenate has been utilized as a source of receptors. nih.govnih.gov The radioligand employed in these assays is typically ³H-pentazocine, with haloperidol (B65202) serving as a reference compound to define non-specific binding. nih.govnih.gov For the characterization of σ-2 receptor binding, PC12 cells have been used as the receptor source. nih.govnih.gov [³H]1,3-di(2-tolyl) guanidine (B92328) ([³H]DTG) is commonly used as the radioligand for σ-2 binding assays, also with haloperidol as the reference compound. nih.govnih.gov In some σ-2 studies, rat liver membranes were used with [³H]DTG and (+)-pentazocine to mask σ-1 binding.

Radioligand competition binding experiments involve incubating the receptor source with a fixed concentration of a radiolabeled ligand and varying concentrations of the competing test compound, this compound. The resulting data, which reflects the displacement of the radioligand by this compound, is used to generate competition binding isotherms. nih.govnih.gov Nonlinear regression analysis of these isotherms allows for the determination of the half-maximal inhibitory concentration (IC₅₀) value. nih.govnih.gov The K_i value, a measure of the equilibrium dissociation constant and thus the binding affinity, is then calculated from the IC₅₀ value using the Cheng-Prusoff equation. nih.govnih.gov This equation accounts for the concentration of the radioligand and its affinity for the receptor.

Comparative Analysis of this compound Binding Selectivity and Affinity across Sigma Subtypes

Comparative analysis of the binding affinities reveals that this compound exhibits similar affinity for both σ-1 (K_i = 34 nM) and σ-2 (K_i = 41 nM) receptors. nih.gov This results in no significant selectivity of this compound for the σ-1 receptor over the σ-2 receptor.

The binding profiles of related compounds in the KSCM series, such as KSCM-1 (with two methoxy (B1213986) substituents) and KSCM-5 (with no methoxy substituents), highlight the influence of structural variations on sigma receptor affinity and selectivity. nih.gov KSCM-1, for instance, shows higher selectivity for σ-1 over σ-2 compared to this compound. nih.gov Beyond sigma receptors, this compound has been evaluated for binding at a panel of non-sigma receptors and transporters, showing no significant affinity at these sites.

Here is a table summarizing the binding affinities of this compound at sigma receptors:

Receptor SubtypeK_i (nM)Receptor SourceRadioligandReference Compound
Sigma-1 (σ-1)34Rat brain homogenate³H-pentazocineHaloperidol
Sigma-2 (σ-2)41PC12 cells[³H]1,3-di(2-tolyl)guanidineHaloperidol

Mechanistic Principles of Ligand-Receptor Recognition for this compound

The structural basis for the interaction of this compound with sigma receptors lies in its molecular architecture, which incorporates features characteristic of sigma receptor ligands. nih.gov Key elements contributing to its binding include a basic alkylamine moiety, specifically the N-(3-(piperidin-1-yl)propyl group, which contains a protonatable nitrogen atom. nih.gov Additionally, the presence of an aromatic phenyl ring and an aromatic benzofuran (B130515) moiety serves as hydrophobic residues that interact with complementary hydrophobic pockets within the sigma receptor binding sites. nih.gov

The specific substitution pattern on the benzofuran ring, particularly the presence and position of methoxy groups, plays a role in modulating the affinity and selectivity of KSCM compounds for the sigma subtypes. nih.gov this compound, with a single methoxy substituent at the C-6 position of the benzofuran ring, exhibits a binding profile distinct from that of KSCM-1 (with methoxy groups at C-5 and C-6) and KSCM-5 (lacking methoxy groups). nih.gov The σ-1 receptor binding site is understood to accommodate bulk and features an amine binding site flanked by hydrophobic regions, which aligns with the structural characteristics of this compound and related ligands.

Exploration of Allosteric Modulation by this compound at Sigma Receptors

Allosteric modulation represents a mechanism by which a molecule binds to a receptor at a site distinct from the orthosteric binding site, thereby altering the receptor's response to its primary ligand. Allosteric modulators can either enhance (positive allosteric modulators) or reduce (negative allosteric modulators) the activity of orthosteric agonists. This mode of action requires the presence of an orthosteric agonist to exert its effect.

While this compound has been characterized as a sigma receptor ligand with defined binding affinities for both σ1 and σ2 subtypes, the available research findings primarily describe its direct binding properties. The conducted literature search did not yield specific data or detailed research findings explicitly demonstrating that this compound functions as an allosteric modulator at either sigma-1 or sigma-2 receptors. Research on sigma receptor pharmacology has identified other compounds that act as allosteric modulators, such as SOMCL-668 and SKF83959 for the sigma-1 receptor, illustrating this distinct mechanism of action. However, the provided information focuses on this compound's role as a ligand based on competition binding assays (determining Ki values), which is typically indicative of orthosteric or high-affinity binding, but does not inherently define an allosteric mechanism. Therefore, based on the currently available information, there are no detailed research findings to describe the exploration or confirmation of allosteric modulation by this compound at sigma receptors.

Structure Activity Relationship Sar Studies of the Kscm Compound Series

Impact of Methoxy (B1213986) Substituents at Specific Benzofuran (B130515) Ring Positions on Sigma Receptor Affinity and Selectivity

The presence and position of methoxy substituents on the benzofuran ring significantly influence the affinity and selectivity of KSCM compounds for sigma receptors. Research has compared the binding profiles of KSCM-1 (5,6-dimethoxy-substituted), KSCM-11 (6-methoxy-substituted), and KSCM-5 (lacking methoxy substituents) to both σ-1 and σ-2 receptors.

The inclusion of methoxy substituents at both the C-5 and C-6 positions of the benzofuran moiety, as seen in KSCM-1, results in high affinity and notable selectivity for the σ-1 receptor over the σ-2 receptor. KSCM-1 exhibited a Kᵢ of 27.5 nM at σ-1 and 528 nM at σ-2, demonstrating a 19-fold selectivity for σ-1.

The exclusion of a methoxy substituent at the C-5 position, leading to this compound (with a single methoxy group at C-6), results in a slightly decreased affinity at σ-1 compared to KSCM-1 (Kᵢ = 34 nM for this compound vs. 27.5 nM for KSCM-1). Crucially, this modification leads to a significant increase in affinity at the σ-2 receptor (Kᵢ = 41 nM for this compound vs. 528 nM for KSCM-1). Consequently, this compound shows similar affinity at both sigma receptor subtypes, lacking significant selectivity for σ-1 over σ-2 (σ-1/σ-2 selectivity ratio of approximately 1.2).

The absence of both methoxy substituents, as in KSCM-5, leads to significantly increased affinity at both σ-1 (Kᵢ = 7.8 nM) and σ-2 (Kᵢ = 16 nM) receptors compared to both KSCM-1 and this compound. However, the selectivity of KSCM-5 for σ-1 over σ-2 is only modest, approximately 2-fold. These findings highlight the critical role of the number and position of methoxy groups on the benzofuran ring in modulating the binding profile of the KSCM series at sigma receptors.

The binding affinities of KSCM-1, KSCM-5, and this compound are summarized in the table below:

Compound σ-1 Kᵢ (nM) σ-2 Kᵢ (nM) σ-1/σ-2 Selectivity
KSCM-1 27.5 528 ~19
KSCM-5 7.8 16 ~2
This compound 34 41 ~1.2

Role of the Benzofuran Moiety in Ligand-Receptor Interactions

Modifications to the substitution pattern on the benzofuran ring, particularly the addition or removal of methoxy groups, have a direct impact on binding affinity and selectivity, as discussed in Section 5.1. This underscores the importance of the specific electronic and steric properties conferred by the benzofuran moiety and its substituents in optimizing interactions with the receptor binding sites. The observation that compounds with different methoxy substitution patterns on the benzofuran ring exhibit varying affinities and selectivities for σ-1 and σ-2 suggests that the benzofuran moiety's presentation and electronic distribution are key determinants of binding pose and strength at each subtype.

Influence of the Piperidine (B6355638) Moiety on Receptor Binding and Pharmacological Profile

The piperidine moiety, connected to the benzofuran-2-carboxamide (B1298429) core via a propyl linker and an N-phenyl group, is another crucial component of the KSCM structure. This piperidine ring contains a basic nitrogen atom, a common feature in many sigma-1 receptor ligands. The presence of a basic alkyl amine group, such as the one found in the piperidine ring of KSCM compounds, is considered a typical pharmacophoric element for sigma-1 receptors, interacting with an amine binding site within the receptor.

Systematic Analysis of Structural Modifications and Their Effects on σ-1 vs. σ-2 Receptor Preferences

The KSCM series itself represents a systematic set of structural modifications, primarily centered on the methoxy substitution pattern of the benzofuran ring. The comparison of KSCM-1, KSCM-5, and this compound provides a clear analysis of how these specific changes influence σ-1 and σ-2 receptor preferences.

As detailed in Section 5.1, the dimethoxy substitution in KSCM-1 favors σ-1 selectivity. The removal of one methoxy group in this compound leads to a loss of selectivity and similar affinity for both subtypes. The complete absence of methoxy groups in KSCM-5 results in high affinity for both subtypes but with only slight σ-1 selectivity.

This systematic variation in methoxy substitution demonstrates a key SAR principle within this series: increased methoxy substitution at the 5 and 6 positions of the benzofuran ring enhances σ-1 selectivity. The differential effects on σ-1 and σ-2 binding suggest distinct, though potentially overlapping, binding pockets or interaction modes for the benzofuran moiety within the two receptor subtypes.

Beyond the methoxy groups, the core structure involving the benzofuran-2-carboxamide, the N-phenyl group, and the propylpiperidine chain forms the basis of the KSCM series' interaction with sigma receptors. The consistent presence of these elements across KSCM-1, KSCM-5, and this compound highlights their importance for general sigma receptor binding affinity.

Mechanistic Investigations of Kscm 11 at the Cellular and Subcellular Levels Excluding Clinical Data

Interactions of KSCM-11 with Intracellular Sigma Receptors (e.g., at MAM)

This compound functions as a ligand for both sigma-1 (σ-1) and sigma-2 (σ-2) receptors. Studies utilizing rat brain homogenate and PC12 cells have determined its binding affinities for these receptors nih.govresearchgate.net. This compound demonstrates binding in the nanomolar range, with a reported Ki value of 34 nM for the σ-1 receptor and 41 nM for the σ-2 receptor nih.govresearchgate.net. This indicates that this compound exhibits comparable affinity for both sigma receptor subtypes nih.govresearchgate.net.

The σ-1 receptor is predominantly localized at the MAM, a specialized region of the endoplasmic reticulum that is tethered to the outer mitochondrial membrane nih.govresearchgate.netnih.govnih.gov. This strategic localization at the interface between the ER and mitochondria positions the σ-1 receptor to influence various cellular functions, including calcium signaling, lipid metabolism, and protein folding nih.govresearchgate.netnih.govfrontiersin.org. This compound's ability to bind to the σ-1 receptor suggests that its cellular effects may, at least in part, be mediated through interactions occurring at the MAM nih.govresearchgate.netnih.gov.

Competitive binding assays have been instrumental in characterizing the affinity of this compound for sigma receptors. The data presented in Table 1 illustrate the binding affinities of this compound alongside related compounds, KSCM-1 and KSCM-5.

Compoundσ-1 Receptor Ki (nM)σ-2 Receptor Ki (nM)
KSCM-127527
KSCM-57.816
This compound3441

Table 1: Binding Affinities (Ki) of KSCM Ligands for Sigma-1 and Sigma-2 Receptors nih.govresearchgate.net

Modulation of Mitochondrial-Associated Endoplasmic Reticulum (MAM) Function by this compound

The MAM serves as a crucial hub for inter-organelle communication and plays a significant role in coordinating cellular processes such as lipid synthesis, calcium homeostasis, and mitochondrial function nih.govresearchgate.netnih.govfrontiersin.org. The σ-1 receptor, residing at the MAM, acts as a molecular chaperone and is implicated in regulating these functions nih.govresearchgate.netnih.gov.

While direct comprehensive studies specifically detailing this compound's broad modulation of all MAM functions are limited in the provided information, its interaction with the σ-1 receptor at this site implies an influence. The σ-1 receptor at the MAM is understood to coordinate with other proteins, such as the steroidogenic acute regulatory protein (StAR), to facilitate cholesterol trafficking into the mitochondria nih.govresearchgate.netresearchgate.netnih.gov. This cholesterol transport is a critical step in steroidogenesis, a process closely linked to MAM function acs.orgnih.govresearchgate.netresearchgate.netgoogleapis.com. This compound's impact on steroidogenesis (discussed in Section 6.4) suggests an indirect modulation of MAM-related processes involved in this pathway nih.govresearchgate.netacs.org.

Correlation of this compound Activity with Voltage-Dependent Anion Channel (VDAC2) Interactions

The voltage-dependent anion channel 2 (VDAC2) is a protein located in the outer mitochondrial membrane and is known to interact with the σ-1 receptor at the MAM nih.govresearchgate.netresearchgate.netnih.govgoogleapis.com. This interaction is thought to be important for processes such as cholesterol transport into the mitochondria nih.govresearchgate.netnih.govgoogleapis.comresearchgate.net.

Research investigating the effects of KSCM ligands on VDAC2 expression in MA-10 cells demonstrated that this compound reduced VDAC2 expression nih.gov. This finding suggests a correlation between this compound activity and its influence on the levels of VDAC2, a key protein involved in mitochondrial function and its interaction with the MAM nih.gov. The precise mechanism by which this compound reduces VDAC2 expression warrants further investigation, but this observation highlights a potential point of intervention for this compound at the mitochondrial level, linked to its sigma receptor activity nih.gov.

Table 2 summarizes the observed effects of KSCM ligands on VDAC2 expression based on densitometric analysis.

CompoundEffect on VDAC2 Expression (Relative to Control)
KSCM-1Increased (up to 50 nM)
KSCM-5Reduced (at 100 nM)
This compoundReduced (at 5 nM)

Table 2: Effect of KSCM Ligands on VDAC2 Expression in MA-10 Cells nih.gov

Impact of this compound on Steroidogenic Pathways in Cellular Models (e.g., pregnenolone (B344588) and progesterone (B1679170) synthesis)

Steroidogenesis, the process of synthesizing steroid hormones, primarily occurs in specialized cells within the adrenal glands, gonads, and placenta, with some local synthesis in other tissues nih.govresearchgate.net. This pathway begins with the conversion of cholesterol to pregnenolone within the mitochondria, a rate-limiting step facilitated by StAR and the enzyme CYP11A1 acs.orgnih.govresearchgate.netresearchgate.netgoogleapis.com. Subsequent enzymatic reactions, occurring in both the mitochondria and the ER, convert pregnenolone into various steroids, including progesterone nih.govresearchgate.netgenome.jp.

Studies using MA-10 cells, a mouse Leydig cell line commonly used to model steroidogenesis, have investigated the impact of this compound nih.govresearchgate.netacs.orgresearchgate.net. These studies revealed that this compound treatment resulted in a decrease in progesterone synthesis nih.govresearchgate.netacs.org. This finding suggests that this compound interferes with the steroidogenic pathway in these cellular models nih.govresearchgate.netacs.org. Given the involvement of σ-1 receptors and their interaction with VDAC2 and StAR at the MAM in cholesterol trafficking for steroidogenesis, the observed decrease in progesterone synthesis by this compound is likely linked to its activity at sigma receptors and its effect on VDAC2 expression nih.govresearchgate.netresearchgate.netnih.govacs.orgresearchgate.netgoogleapis.comresearchgate.net.

Table 3 shows the qualitative effect of KSCM ligands on progesterone synthesis in MA-10 cells.

CompoundEffect on Progesterone Synthesis
KSCM-1Increased
KSCM-5Decreased
This compoundDecreased

Table 3: Effect of KSCM Ligands on Progesterone Synthesis in MA-10 Cells nih.govresearchgate.netacs.org

Exploration of Other Intracellular Signaling Pathways Modulated by this compound in Research Settings

While sigma receptors are known to influence a variety of intracellular signaling pathways, including those related to calcium homeostasis, ER stress, and certain kinase cascades (e.g., ERK, mTOR) nih.govpressbooks.pubresearchgate.netdntb.gov.uanih.gov, the available research specifically on this compound primarily focuses on its interactions with sigma receptors and the downstream effects on VDAC2 and steroidogenesis nih.govresearchgate.netresearchgate.netnih.govacs.orgresearchgate.netgoogleapis.comresearchgate.net.

Based on the provided search results, there is no extensive data detailing this compound's direct modulation of a wide array of other distinct intracellular signaling pathways beyond its established link to the sigma receptor-mediated effects on VDAC2 and steroidogenesis. While its binding to sigma receptors suggests potential broader signaling involvement, specific research findings on these additional pathways modulated by this compound were not identified in the scope of this investigation.

Ligand-Induced Changes in Receptor Expression and Localization in Cell-Based Assays

Ligand binding can influence the expression levels and subcellular localization of receptors. In the case of this compound, studies in MA-10 cells have shown that incubation with this compound led to an increase in the expression of the σ-1 receptor nih.govresearchgate.net. This suggests that this compound, as a σ-1 ligand, can upregulate the cellular levels of this receptor nih.govresearchgate.net.

The σ-1 receptor is known to undergo translocation within the cell upon ligand binding or in response to cellular stress nih.gov. In its resting state, it is primarily located at the MAM, but upon activation, it can translocate to other cellular membranes, including the plasma membrane, where it can interact with various ion channels and other proteins nih.gov. While the provided information confirms this compound's effect on σ-1 receptor expression, detailed data specifically on this compound-induced translocation of sigma receptors was not explicitly found within the search results. However, the known behavior of σ-1 receptors in response to ligand binding suggests that this compound could potentially influence its localization.

Table 4 shows the observed effect of KSCM ligands on sigma-1 receptor expression in MA-10 cells.

CompoundEffect on σ-1 Receptor Expression
KSCM-1Increased (4-fold)
KSCM-5Minimally increased
This compoundIncreased

Table 4: Effect of KSCM Ligands on σ-1 Receptor Expression in MA-10 Cells nih.govresearchgate.net

Computational Chemistry and Molecular Modeling of Kscm 11

Molecular Docking Simulations for Predicting Ligand-Receptor Binding Modes of KSCM-11

Molecular docking simulations are computational methods used to predict the preferred orientation (binding mode) of a ligand when bound to a receptor protein and to estimate the binding affinity fishersci.caguidetopharmacology.orgmims.com. For sigma receptors, understanding the precise binding interactions of ligands like this compound at the atomic level is crucial for structure-based drug design fishersci.camims.com. These simulations typically involve generating possible poses of the ligand within the receptor's binding site and scoring these poses based on various energy functions to identify the most probable binding conformation mims.com.

While specific molecular docking studies detailing the interaction of this compound with sigma receptors were not prominently featured in the search results, molecular docking is a widely applied technique in the study of sigma receptor ligands to identify key residues involved in binding and to rationalize observed binding affinities fishersci.camims.com. Such studies could predict how the benzofuran (B130515) core, the methoxy (B1213986) substituent, the phenyl ring, and the piperidinylpropyl chain of this compound interact with amino acid residues within the σ1 and σ2 receptor binding pockets. This information can provide insights into the structural basis for the observed nanomolar affinities and the lack of significant selectivity of this compound between the two subtypes wikipedia.org.

Development and Validation of 3D Pharmacophore Models for Sigma Receptor Ligands including this compound and Analogues

Pharmacophore models represent the essential steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target. For sigma receptor ligands, pharmacophore models have been developed to capture the key features required for binding affinity. These models often highlight features such as a basic amine functionality and hydrophobic regions, consistent with the general structural characteristics of known sigma-1 receptor ligands wikipedia.orgwikipedia.org.

A 3D pharmacophore model for the sigma-1 receptor binding site has been developed based on a set of active compounds, identifying features including a positive ionizable group, a hydrogen bond acceptor, and two hydrophobic aromatic features. This compound, possessing a basic piperidine (B6355638) nitrogen (capable of being protonated) and aromatic rings (phenyl and benzofuran), aligns with these general pharmacophore requirements for sigma receptor ligands wikipedia.orgwikipedia.org. While the specific contribution of this compound to the development or validation of published pharmacophore models was not detailed in the search results, its structural features are consistent with the established pharmacophoric elements recognized for sigma receptor binding. Development and validation of pharmacophore models including this compound and its analogues (KSCM-1, KSCM-5) could further refine the understanding of the spatial arrangement of features critical for their observed binding profiles.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Binding Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational flexibility and the dynamics of ligand-receptor interactions fishersci.ca. For sigma receptors, which are dynamic proteins, MD simulations can offer a more realistic picture of ligand binding compared to static docking approaches.

Specific MD simulations of this compound bound to sigma receptors were not found in the searched literature. However, MD simulations are valuable for exploring the conformational landscape of this compound in solution and when bound to the receptor, assessing the stability of the ligand-receptor complex, and identifying key interactions that persist over time. These simulations can help understand the flexibility of the ligand's linker region and the dynamics of the piperidine ring, which could influence its ability to fit into the sigma receptor binding site and contribute to its binding affinity and lack of selectivity. MD simulations are a standard technique in studying the dynamic interactions of sigma receptor ligands mims.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives and Prediction of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate chemical structure with biological activity. By analyzing a series of compounds with known structures and activities, QSAR models can identify structural features that are important for activity and predict the activity of new, untested compounds. This compound is part of a series of benzofuran-2-carboxamide (B1298429) ligands synthesized and evaluated for sigma receptor affinity, including KSCM-1 and KSCM-5 wikipedia.org. This series, with variations in methoxy substitution, provides a basis for QSAR analysis.

While a specific QSAR study focused on predicting the activity of this compound was not detailed in the search results, the experimental binding data for KSCM-1, KSCM-5, and this compound (as shown in the table above) could be used to build a local QSAR model for this specific chemical series wikipedia.org. Such a model could explore how the position and number of methoxy substituents on the benzofuran ring influence sigma-1 and sigma-2 binding affinity. QSAR modeling has been applied to other sets of sigma receptor ligands to understand the structural determinants of their binding and predict the activity of potential new ligands.

Cheminformatics Approaches in this compound Ligand Space Exploration and Virtual Screening

Cheminformatics encompasses the use of computational techniques to handle, analyze, and utilize chemical information fishersci.ca. In the context of this compound, cheminformatics approaches can be used to explore the chemical space around its structure, identify similar compounds, and perform virtual screening to find potential new sigma receptor ligands mims.com.

While specific cheminformatics analyses or virtual screening campaigns centered around this compound were not detailed in the search results, these methods are broadly applicable. Techniques such as molecular fingerprinting, structural similarity searching, and chemical space visualization could be used to compare this compound to large databases of known compounds and identify structurally related molecules. Virtual screening, which can be either ligand-based (using pharmacophore models or molecular similarity) or structure-based (using molecular docking), could leverage the knowledge gained from studying this compound and other sigma receptor ligands to identify novel scaffolds or analogues with desired binding properties mims.com. This is particularly relevant given the interest in identifying selective sigma receptor ligands.

Application of Machine Learning and Artificial Intelligence for this compound Ligand Discovery and Optimization

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being applied in drug discovery to accelerate the identification and optimization of new ligands. These methods can build predictive models from large datasets of chemical structures and biological activities to prioritize compounds for synthesis and testing.

Design, Synthesis, and Evaluation of Kscm 11 Analogues and Novel Derivatives

Systematic Structural Modifications of the Benzofuran-2-carboxamide (B1298429) Core of KSCM-11

Systematic structural modifications of the benzofuran-2-carboxamide core have been explored to understand their impact on receptor affinity and selectivity. The presence and position of substituents on the benzofuran (B130515) ring significantly influence the binding profile of these ligands. For instance, KSCM-1 features two methoxy (B1213986) substituents at the C-5 and C-6 positions of the benzofuran ring, while this compound has a single methoxy substituent at C-6, and KSCM-5 lacks methoxy substituents on the benzofuran ring. nih.govresearchgate.netresearchgate.netscience.govscience.gov These variations in substitution pattern lead to differing affinities and selectivities for sigma-1 and sigma-2 receptors. nih.govresearchgate.net

Exploration of Diverse N-Substituents for Modulated Receptor Selectivity and Affinity

The N-substituents, specifically the N-phenyl and N-(3-(piperidin-1-yl)propyl) groups, are integral to the structure of this compound and its analogues. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net The exploration of diverse N-substituents is a strategy to modulate receptor selectivity and affinity. While the provided information focuses on the specific N-aryl and N-alkyl substituents present in this compound, KSCM-1, and KSCM-5, the general approach in designing sigma receptor ligands often involves varying these substituents to optimize binding interactions. Sigma-1 selective ligands typically possess a primary and secondary hydrophobic site separated by an amine functionality, and the sigma-1 receptor site allows for some bulk tolerance, making the introduction of a benzofuran moiety amenable to this framework. nih.gov

In Vitro Screening Methodologies for Newly Synthesized this compound Derivatives

In vitro screening methodologies are crucial for evaluating the activity of newly synthesized this compound derivatives. Radioligand binding assays are a primary method used to characterize the pharmacological profiles of these ligands. nih.govnih.govresearchgate.netresearchgate.net These assays determine the binding affinities (Ki values) of the ligands for sigma-1 and sigma-2 receptors. nih.govresearchgate.netresearchgate.net For sigma-1 receptors, ³H-pentazocine has been used as a radioligand, while for sigma-2 receptors, [³H]1,3-di(2-tolyl)guanidine has been used, with haloperidol (B65202) serving as a reference compound in both cases. nih.govresearchgate.netresearchgate.net Ki values are calculated from IC₅₀ values obtained from nonlinear regression of radioligand competition binding isotherms using the Cheng-Prusoff equation. nih.govresearchgate.netresearchgate.net Secondary binding assays are also performed to assess binding to non-sigma receptors to confirm the specificity of the ligands. nih.govnih.govresearchgate.net Additionally, the effect of these ligands on cell viability has been evaluated in cell lines such as MA-10 cells. nih.govresearchgate.netscience.govscience.govresearchgate.netresearchgate.net

Rational Design Strategies for Enhanced Ligand Properties and Improved Receptor Specificity

Rational design strategies for enhancing ligand properties and improving receptor specificity are guided by structure-activity relationships observed from synthesized analogues. researchgate.netresearchgate.net The systematic modifications of the benzofuran core and the exploration of N-substituents are part of this rational design process. nih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netscience.govscience.gov For example, the inclusion or exclusion of methoxy substituents on the benzofuran ring has been shown to significantly impact the affinity and selectivity for sigma-1 and sigma-2 receptors. nih.govresearchgate.net KSCM-1, with methoxy groups at C-5 and C-6, shows good selectivity for sigma-1 over sigma-2, while KSCM-5, without these groups, has high affinity for both subtypes but lower selectivity. nih.govresearchgate.net this compound, with a single methoxy at C-6, shows decreased affinity at sigma-1 but increased affinity at sigma-2 compared to KSCM-1. nih.govresearchgate.net These findings inform the design of future analogues with tailored receptor binding profiles.

Future Research Directions and Unexplored Academic Avenues for Kscm 11

Advanced Mechanistic Studies of KSCM-11 in Diverse Cellular and Subcellular Contexts

Future research should delve deeper into the precise molecular mechanisms by which this compound interacts with sigma receptors at the cellular and subcellular levels. While it is known that sigma-1 receptors are primarily localized to the endoplasmic reticulum (ER), particularly at ER-mitochondria associated membranes (MAMs), and function as ligand-operated chaperones, the detailed interactions of this compound within these specific environments remain to be fully characterized. researchgate.netfrontiersin.orgnih.gov Studies comparing the binding kinetics and conformational changes induced by this compound at both σ1 and σ2 receptors in various cell types relevant to its potential therapeutic areas could provide critical insights. researchgate.netbiorxiv.orgplos.org Advanced imaging techniques and mechanistic studies, similar to those used to investigate cellular processes and protein interactions, could help visualize this compound's localization and its immediate downstream effects within different cellular compartments. frontiersin.orgox.ac.uknih.govnih.gov Investigating its influence on ER stress, calcium signaling, and mitochondrial function, processes known to be modulated by sigma receptors, would be particularly valuable. researchgate.netfrontiersin.org

Development of Novel Chemical Probes and Imaging Agents Based on the this compound Scaffold

The benzofuran-2-carboxamide (B1298429) core structure of this compound and its analogs presents a promising scaffold for the development of novel chemical probes and imaging agents targeting sigma receptors. medchemexpress.comresearchgate.netresearchgate.net Future work could focus on synthesizing this compound derivatives with appended tags, such as fluorescent reporters or radioactive isotopes, to enable real-time tracking and visualization of sigma receptor distribution and dynamics in living cells and potentially in vivo. mdpi.comnih.govnih.govchemrxiv.org Such probes would be invaluable tools for studying receptor internalization, trafficking, and interaction with other proteins. Structure-activity relationship studies, building upon the known variations in the KSCM series, could guide the design of probes with enhanced affinity, selectivity, and desired pharmacokinetic properties for specific research applications. researchgate.netresearchgate.netresearchgate.net

Exploration of Supramolecular Assemblies Involving this compound Ligands

The potential for this compound and related ligands to participate in supramolecular assemblies represents an unexplored academic avenue. While the primary function of this compound is its interaction with sigma receptors, investigating its behavior in self-assembly processes or its ability to form complexes with other molecules could reveal novel properties or applications. massey.ac.nznumberanalytics.comsemanticscholar.org This could involve studying its interactions with lipids, membranes, or other proteins beyond the sigma receptors. Research into how these potential supramolecular interactions might influence its bioavailability, cellular uptake, or targeting to specific subcellular locations could provide a deeper understanding of its pharmacological profile.

Integration of High-Throughput Screening and Automation in this compound Research

To accelerate the discovery of novel this compound analogs with improved properties or to identify other molecules that interact with sigma receptors in a similar manner, the integration of high-throughput screening (HTS) and automation is crucial. dispendix.comugent.behudsonlabautomation.comcolumbia.edunih.gov Developing automated assays that can rapidly assess the binding affinity and functional effects of large libraries of compounds structurally related to this compound or other potential sigma receptor ligands would significantly expedite the research process. ugent.benih.gov Automation can enhance the accuracy, speed, and reproducibility of experiments, allowing for the systematic exploration of chemical space and the identification of promising lead compounds for further investigation. dispendix.comhudsonlabautomation.comcolumbia.edu

Investigation of this compound in Ligand-Induced Receptor Conformational Changes and Signaling Bias

Understanding how this compound binding induces specific conformational changes in sigma receptors is a critical area for future research, particularly in the context of signaling bias. biorxiv.orgplos.orgnih.govbiomolther.orgmdpi.com Different ligands can stabilize distinct receptor conformations, leading to preferential coupling with different intracellular signaling pathways. plos.orgnih.govbiomolther.orgmdpi.com Studies employing techniques such as hydrogen-deuterium exchange mass spectrometry or computational modeling could provide detailed insights into the conformational landscape of sigma receptors upon this compound binding. biorxiv.orgplos.org Investigating whether this compound exhibits any signaling bias, favoring certain downstream pathways over others, could reveal its potential for selective modulation of sigma receptor-mediated processes and inform the development of functionally selective ligands. nih.govbiomolther.orgmdpi.com

Exploration of this compound as a Tool for Understanding Sigma Receptor Physiology Beyond Steroidogenesis

While sigma-1 receptors have been implicated in steroidogenesis, their physiological roles extend far beyond this process, influencing a wide range of cellular functions including ion channel modulation, neuroprotection, and cellular differentiation. researchgate.netresearchgate.netfrontiersin.orgnih.govnih.gov Future research should leverage this compound as a pharmacological tool to dissect the involvement of sigma receptors in these diverse physiological contexts. frontiersin.org By using this compound to selectively activate or modulate sigma receptor activity, researchers can gain a better understanding of the specific contributions of these receptors to neuronal signaling, cellular survival, and other processes, independent of their role in steroid synthesis. researchgate.netresearchgate.netnih.gov This could involve in vitro studies in various cell lines and primary cultures, as well as in vivo studies in animal models, to explore the effects of this compound on different physiological endpoints.

Q & A

Q. How should researchers design initial experiments to evaluate the dose-dependent effects of KSCM-11 on cellular systems?

  • Methodological Answer : Begin with a concentration gradient (e.g., 1–100 μM) to establish dose-response relationships, as prior studies show increased cellular impact at higher concentrations . Include control groups (e.g., MA-10 or KSCM-5) for comparative analysis. Use standardized assays (e.g., mitochondrial metabolic activity measurements) and replicate experiments to ensure statistical validity. Document variables such as incubation time, cell type, and environmental conditions to minimize confounding factors .

Q. What are the critical variables to control when studying this compound’s interaction with mitochondrial-associated endoplasmic reticulum membranes?

  • Methodological Answer : Key variables include:
  • Biological : Cell line specificity (e.g., primary vs. immortalized cells), mitochondrial membrane potential, and baseline metabolic activity.
  • Experimental : Compound solubility, stability in culture media, and exposure duration.
  • Technical : Consistency in instrumentation (e.g., fluorimeters for membrane potential assays) and calibration protocols. Validate results using orthogonal techniques (e.g., Western blotting for protein interaction confirmation) .

Q. How can researchers ensure reliable data collection when analyzing this compound’s effects using spectroscopic or chromatographic methods?

  • Methodological Answer :
  • Calibration : Use certified reference standards for instrument calibration.
  • Reproducibility : Perform triplicate runs and include internal controls (e.g., untreated samples).
  • Data Management : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata annotation. Store raw spectra/chromatograms in open-access formats (e.g., .mzML for mass spectrometry) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported efficacy across different experimental models (e.g., in vitro vs. in vivo)?

  • Methodological Answer :
  • Systematic Review : Compare study designs for variables like dosage, administration routes, and model organisms.
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify trends.
  • Mechanistic Validation : Conduct follow-up experiments to isolate confounding factors (e.g., pharmacokinetic differences in vivo) .
  • Example : If in vitro studies show higher efficacy than in vivo, investigate bioavailability or metabolic degradation using LC-MS/MS .

Q. What advanced computational methods can predict this compound’s off-target interactions or toxicity profiles?

  • Methodological Answer :
  • Molecular Docking : Use tools like AutoDock Vina to simulate binding affinities with non-target proteins.
  • Machine Learning : Train models on toxicity databases (e.g., ToxCast) to predict hepatotoxicity or cardiotoxicity.
  • Network Pharmacology : Map this compound’s targets onto protein interaction networks to identify secondary pathways. Validate predictions with RNA-seq or CRISPR screening .

Q. How can researchers optimize this compound’s synthetic protocol to improve yield and purity for large-scale studies?

  • Methodological Answer :
  • Reaction Optimization : Use design of experiments (DoE) to test variables (e.g., catalyst concentration, temperature).
  • Analytical QC : Employ HPLC-PDA for purity assessment and NMR for structural confirmation.
  • Scale-Up Strategies : Transition from batch to flow chemistry for reproducibility. Document synthetic steps in compliance with CHEMDNER entity recognition standards .

Data Presentation and Publication

Q. What are the best practices for presenting this compound’s experimental data in research manuscripts?

  • Methodological Answer :
  • Tables/Figures : Include dose-response curves, comparative bar graphs (e.g., this compound vs. KSCM-5), and mechanistic diagrams. Use color coding for clarity but avoid overcrowding .
  • Statistical Reporting : Provide exact p-values, confidence intervals, and effect sizes. Use tools like PRISMA for systematic reviews .
  • Ethical Compliance : Disclose conflicts of interest and adhere to journal-specific guidelines (e.g., IUPAC nomenclature in Medicinal Chemistry Research) .

Q. How should researchers address limitations in this compound studies when drafting discussion sections?

  • Methodological Answer :
  • Structured Critique : Acknowledge sample size constraints, model limitations, or technical variability.
  • Future Directions : Propose follow-up experiments (e.g., CRISPR-Cas9 knockouts to validate targets) or collaborative studies.
  • Contextualization : Compare findings with structurally similar compounds to highlight novelty or gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.